Comparative Kinase Inhibition Potency of GW583340 Against EGFR and ErbB2
In cell-free enzymatic assays, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(3-morpholin-4-ylphenyl)quinazolin-4-amine (GW583340) demonstrates potent and nearly equipotent inhibition of both EGFR and ErbB2 tyrosine kinases. The reported IC50 values are 0.010 μM for EGFR and 0.014 μM for ErbB2 . This dual inhibition profile is directly comparable to lapatinib (GW572016), a clinically approved dual inhibitor, which exhibits IC50 values of 0.0108 μM and 0.0092 μM for EGFR and ErbB2, respectively, in similar cell-free assays . In contrast, gefitinib, a selective EGFR inhibitor, shows significantly less activity against ErbB2 with an IC50 > 1 μM [1]. This quantitative data underscores GW583340's utility as a tool for investigating simultaneous blockade of both receptors.
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | EGFR IC50 = 0.010 μM; ErbB2 IC50 = 0.014 μM |
| Comparator Or Baseline | Lapatinib: EGFR IC50 = 0.0108 μM, ErbB2 IC50 = 0.0092 μM; Gefitinib: EGFR IC50 = 0.033 μM, ErbB2 IC50 > 1 μM |
| Quantified Difference | GW583340 is approximately equipotent to lapatinib for EGFR and slightly less potent for ErbB2, but is a true dual inhibitor unlike the EGFR-selective gefitinib. |
| Conditions | Cell-free enzymatic assays using purified EGFR and ErbB2 kinase domains. |
Why This Matters
For researchers studying signaling pathways where both EGFR and HER2 are co-expressed or functionally redundant, the equipotent dual inhibition of GW583340 provides a more complete blockade than selective inhibitors like gefitinib, leading to more interpretable and impactful experimental results.
- [1] Wakeling AE, Guy SP, Woodburn JR, et al. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Research. 2002;62(20):5749-5754. View Source
